1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a chroman ring is fused with a piperidin ring through a spiro carbon atom, and it is further substituted with a 2,5-dichlorobenzoyl group. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of research.
Scientific Research Applications
1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the development of novel materials with unique properties due to its spirocyclic structure
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a chroman derivative with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the cyclization of the resulting intermediate with a piperidin derivative under basic conditions to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Spiroindoles: Compounds with a spirocyclic structure involving an indole ring.
Spirooxindoles: Compounds with a spirocyclic structure involving an oxindole ring.
Spirobenzofurans: Compounds with a spirocyclic structure involving a benzofuran ring
Uniqueness: 1’-(2,5-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to the presence of the 2,5-dichlorobenzoyl group and the specific arrangement of the chroman and piperidin rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1'-(2,5-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3/c21-13-5-6-16(22)15(11-13)19(25)23-9-7-20(8-10-23)12-17(24)14-3-1-2-4-18(14)26-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYKZUETYCZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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